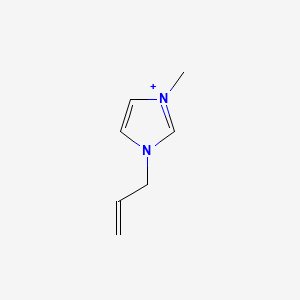

1-Allyl-3-methylimidazolium

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVMHGUBIOZASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048094 | |

| Record name | 1-Allyl-3-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98806-09-8 | |

| Record name | 1-Allyl-3-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KXP39NT49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl): A Comprehensive Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Synthesis of 1-Allyl-3-methylimidazolium Chloride

The primary method for synthesizing this compound chloride is a direct quaternization reaction.[6][7] This one-step synthesis involves the alkylation of 1-methylimidazole (B24206) with allyl chloride.[8] The reaction is an SN2 nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of allyl chloride. This process is highly efficient and can be performed using conventional heating methods or accelerated through microwave irradiation.[9][10][11]

The synthesis pathway is illustrated below:

References

- 1. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound chloride, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]

- 4. This compound chloride | 65039-10-3 | FA175609 [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of ionic liquids | PDF [slideshare.net]

- 7. longdom.org [longdom.org]

- 8. rsc.org [rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route [ebrary.net]

- 11. researchgate.net [researchgate.net]

Characterization of 1-Allyl-3-methylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of 1-allyl-3-methylimidazolium bromide, an ionic liquid with diverse applications. This document details the compound's physicochemical properties, spectroscopic data, and thermal behavior, supported by experimental protocols and graphical representations to facilitate understanding and application in research and development.

Physicochemical Properties

This compound bromide, with the chemical formula C₇H₁₁BrN₂, is a salt that exists as a liquid at or near room temperature, classifying it as an ionic liquid.[1][2] Its properties make it a subject of interest for various applications, including as a solvent for biopolymers like cellulose (B213188) and in the development of electrolytes for electrochemical devices.[3][4]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Bromide

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁BrN₂ | [1] |

| Molecular Weight | 203.08 g/mol | [1] |

| CAS Number | 31410-07-8 | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Melting Point | -12 °C | [2] |

| Refractive Index (n20/D) | 1.578 | [5] |

| Purity | ≥96.0% (Proton NMR) | [6][7] |

Synthesis and Purification

The synthesis of this compound bromide is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and allyl bromide. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

-

1-methylimidazole

-

Allyl bromide

-

Acetonitrile (or other suitable solvent)

-

Ethyl acetate (B1210297) (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in acetonitrile.

-

Slowly add an equimolar amount of allyl bromide to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with ethyl acetate to remove any unreacted starting materials.

-

Dry the purified this compound bromide under vacuum to remove any residual solvent.

A graphical representation of the synthesis and purification workflow is provided in Figure 1.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Reference)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Imidazolium (B1220033) C2-H | ~9.0-10.0 | ~136-138 |

| Imidazolium C4-H, C5-H | ~7.3-7.8 | ~122-124 |

| N-CH₃ | ~3.8-4.1 | ~36-38 |

| N-CH₂- (allyl) | ~4.8-5.0 | ~51-53 |

| -CH= (allyl) | ~5.9-6.1 | ~131-133 |

| =CH₂ (allyl) | ~5.2-5.4 | ~119-121 |

Note: These are approximate chemical shift ranges based on similar imidazolium ionic liquids and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound bromide is expected to show characteristic absorption bands for the imidazolium ring and the allyl group.

Table 3: Expected FT-IR Absorption Bands (Reference)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3150-3000 | C-H stretching (imidazolium ring and vinyl group) |

| 2980-2850 | C-H stretching (methyl and methylene (B1212753) groups) |

| 1640-1650 | C=C stretching (allyl group) |

| 1570-1560 | C=N stretching (imidazolium ring) |

| 1170-1160 | C-N stretching (imidazolium ring) |

Note: These are characteristic absorption ranges. The spectrum of 1-butyl-3-methylimidazolium bromide shows characteristic IR modes at 590-690, 1080-1600, and 2800-3200 cm⁻¹[9].

Thermal Analysis

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound bromide. TGA measures the change in mass of a sample as a function of temperature. For similar 1-alkyl-3-methylimidazolium bromides, decomposition is observed to begin at temperatures above 200 °C.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small amount of the sample (5-10 mg) in an alumina (B75360) or platinum crucible.

-

Heat the sample from room temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10 °C/min).

-

The analysis should be performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the thermal stability of the compound.

Crystallographic Data

Single-crystal X-ray diffraction has been used to determine the crystal structure of this compound bromide. This analysis provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the ions in the solid state.

Table 4: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Logical Relationships in Characterization

The characterization of this compound bromide involves a series of interconnected analytical techniques, each providing unique and complementary information about the compound. The logical flow of this characterization process is illustrated in Figure 2.

Applications in Drug Development

While this compound bromide is not a therapeutic agent itself, its properties as an ionic liquid present potential applications in the pharmaceutical sciences. Ionic liquids are being explored as alternative solvents for drug synthesis and formulation, particularly for poorly soluble active pharmaceutical ingredients (APIs). They can also be used to create novel polymorphic forms of existing drugs, potentially improving their stability and bioavailability. Further research is needed to fully explore the utility of this compound bromide in these areas.

References

- 1. This compound bromide | C7H11BrN2 | CID 11229454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound bromide | 31410-07-8 | GBA41007 [biosynth.com]

- 3. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 4. This compound BROMIDE | 31410-07-8 [chemicalbook.com]

- 5. This compound bromide = 97.0 31410-07-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound bromide, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 1-allyl-3-methylimidazolium chloride ([Amim]Cl)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-allyl-3-methylimidazolium chloride, commonly abbreviated as [Amim]Cl, is an ionic liquid (IL) of significant interest due to its efficacy as a solvent, particularly for biopolymers like cellulose (B213188).[1][2][3] Its unique combination of properties, including thermal stability and solvation capabilities, makes it a valuable medium for chemical synthesis, material processing, and potentially in drug delivery formulations. This guide provides a comprehensive overview of the core physical properties of [Amim]Cl, details the experimental protocols used for their determination, and presents logical workflows relevant to its synthesis and characterization. All quantitative data is summarized for clarity and rapid assessment.

Core Physicochemical Properties

The physical characteristics of [Amim]Cl dictate its behavior and suitability for various applications. Key properties have been compiled from multiple sources and are presented below.

General and Thermal Properties

[Amim]Cl is a salt with a melting point below 100 °C, classifying it as an ionic liquid.[2] It typically appears as a white to pale yellow crystalline solid or fused lump at room temperature.[4] Like most ionic liquids, [Amim]Cl has a negligible vapor pressure and is generally expected to decompose at high temperatures before boiling. Its thermal stability is a critical feature, especially for applications like biomass processing which require elevated temperatures.[1] A study on its long-term stability showed a weight loss of only 1.9% after being held at 100°C in an air atmosphere for 15 days, indicating excellent stability for processes conducted at this temperature.

Table 1: General and Thermal Properties of this compound chloride

| Property | Value | Source(s) |

| CAS Number | 65039-10-3 | [5][6] |

| Molecular Formula | C₇H₁₁ClN₂ | [5][6] |

| Molecular Weight | 158.63 g/mol | [5][6] |

| Melting Point (Tₘ) | 45 - 56 °C | [4][7] |

| Boiling Point (Tₑ) | Decomposes before boiling | General |

| Thermal Stability | 1.9% weight loss after 15 days at 100°C (air) |

Transport and Other Properties

Table 2: Transport and Physicochemical Properties of this compound chloride

| Property | Value | Conditions | Source(s) |

| Density (ρ) | 1.145 g/cm³ | 26 °C | |

| Viscosity (η) | Data for pure liquid not available; qualitatively high. Data exists for aqueous and ethanol (B145695) mixtures. | - | [1][8][9][10] |

| Solubility | Excellent solvent for cellulose. Soluble in water and some organic solvents (e.g., DMSO). Data on activity coefficients for 47 organic solutes is available. | - | [1][2][10] |

Experimental Methodologies & Workflows

The accurate determination of physical properties relies on standardized and well-defined experimental protocols. This section outlines the typical methodologies used for characterizing ionic liquids like [Amim]Cl and provides a logical workflow for its synthesis and subsequent property analysis.

Synthesis of [Amim]Cl

A common and efficient method for synthesizing [Amim]Cl is through the quaternization of 1-methylimidazole (B24206) with allyl chloride. Microwave-assisted synthesis has been shown to be a rapid and effective approach.

Workflow for Microwave-Assisted Synthesis:

-

Reactant Mixing: 1-methylimidazole and a slight molar excess (e.g., 1.2 equivalents) of allyl chloride are combined in a sealed vessel suitable for microwave synthesis. No additional solvent is required.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation. Typical conditions can be 100°C for 10 minutes or, for faster reaction, 180°C for 3 minutes. Reaction times longer than five minutes at 180°C may lead to decomposition.

-

Purification: The resulting product, a pale yellow oil, is purified. This often involves washing with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials, followed by drying under vacuum to remove any residual solvent and moisture.

-

Characterization: The purity and structure of the final product are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The water content is typically determined by Karl Fischer titration to ensure it is below an acceptable threshold (e.g., <0.2 mass %).[9]

Physical Property Characterization

Once synthesized and purified, the ionic liquid undergoes a series of analyses to determine its physical properties.

Logical Flow for Characterization:

-

Initial Identification: Purity and identity are first confirmed (e.g., via NMR, FTIR).

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to determine thermal stability and phase transition temperatures (e.g., melting point).

-

Density Measurement: The density of the liquid sample is measured at a controlled temperature.

-

Viscosity Measurement: The viscosity is determined, often as a function of temperature.

-

Solubility Screening: The ionic liquid's ability to dissolve key substrates (like cellulose or other polymers) is assessed.

Detailed Experimental Protocols

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate thermal stability. A small, precisely weighed sample (typically 5-10 mg) is placed in a high-purity pan (e.g., platinum or alumina). The sample is heated in a controlled furnace under an inert nitrogen atmosphere (flow rate ~20-40 mL/min).[8] For determining onset decomposition temperature (T_onset), a constant heating rate (e.g., 10 °C/min) is applied, and mass loss is recorded as a function of temperature.[8] For long-term stability, an isothermal method is used where the sample is held at a constant temperature for an extended period, and mass loss is recorded over time.

-

Density Measurement: The density of liquid [Amim]Cl is typically measured using a vibrating tube densitometer. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. This frequency is directly related to the density of the liquid. The temperature is precisely controlled, as density is temperature-dependent. The instrument is calibrated using standard fluids of known density (e.g., dry air and deionized water).

-

Viscosity Measurement: Viscosity can be measured using various instruments. A rotational rheometer with a cone-and-plate or parallel-plate geometry is common for providing viscosity measurements over a range of shear rates and temperatures. For routine measurements, a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) placed in a temperature-controlled bath can also be used.[8][9] The time it takes for a set volume of liquid to flow through the capillary under gravity is measured and correlated to viscosity. Given the hygroscopic nature of many ILs, measurements should be conducted under dry conditions.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound chloride | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Thermal Stability of 1-Allyl-3-methylimidazolium Based Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of 1-allyl-3-methylimidazolium ([AMIM]) based ionic liquids (ILs), such as their potential as solvents for biopolymers like cellulose, have garnered significant interest across various scientific disciplines.[1][2] A critical parameter governing their applicability, particularly in processes requiring elevated temperatures, is their thermal stability. This technical guide provides an in-depth analysis of the thermal stability of [AMIM]-based ILs, presenting key quantitative data, detailed experimental protocols, and a conceptual overview of their decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of ionic liquids is primarily evaluated using thermogravimetric analysis (TGA), which determines the temperature at which the substance begins to decompose. The onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Td) are key metrics derived from TGA. The stability of this compound based ILs is significantly influenced by the nature of the counter-anion.

A summary of the decomposition temperatures for various [AMIM]-based ionic liquids is presented in the table below.

| Cation | Anion | Tonset (°C) | Td (°C) | Reference(s) |

| This compound | Chloride ([Cl]⁻) | ~195 - 273 | 274.3 - 283.1 | [1][2] |

| This compound | Methylsulfate ([MeSO₄]⁻) | 208.08 | - | [3] |

| This compound | p-Toluenesulfonate ([TsO]⁻) | 330.50 | - | [3] |

| This compound | Tetrafluoroborate (B81430) ([BF₄]⁻) | - | - | [4][5][6] |

| This compound | Hexafluorophosphate (B91526) ([PF₆]⁻) | - | - | [7][8] |

Note: A direct comparison of all values should be made with caution as experimental conditions can influence the results. The data for [BF₄]⁻ and [PF₆]⁻ anions were mentioned in the context of their synthesis and use, but specific TGA data was not found in the provided search results.

Generally, imidazolium-based ILs are more thermally stable than their pyridinium, tetraalkyl ammonium, and piperidinium (B107235) counterparts.[9] The anion plays a crucial role in determining the overall thermal stability, with a correlation observed between anion coordinating nature, nucleophilicity, and hydrophilicity.[9] For instance, ILs with fluoride-containing anions like hexafluorophosphate and tetrafluoroborate are often more thermally stable than those with halide anions.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following provides a generalized methodology for determining the thermal stability of this compound based ionic liquids using TGA, based on common practices cited in the literature.[2][9][11]

Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Td) of the ionic liquid.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500)

-

Platinum or ceramic sample pans

-

High purity nitrogen gas supply

Procedure:

-

Sample Preparation: Prior to analysis, the ionic liquid sample should be dried under vacuum for an extended period (e.g., 96 hours) to remove any residual water or volatile impurities, as these can affect the TGA results.[9]

-

Instrument Setup:

-

Thermal Program:

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The Tonset is typically determined as the temperature at which a significant deviation from the baseline weight is observed.

-

The Td is determined from the peak of the first derivative of the TGA curve (DTG curve), which represents the point of the fastest weight loss.

-

Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids can proceed through complex mechanisms. For this compound chloride ([AMIM]Cl), studies suggest that decomposition occurs along two primary channels.[1] While the precise molecular mechanisms are intricate and can be influenced by the anion, a generalized logical flow for the thermal decomposition of imidazolium-based ILs can be conceptualized.

Caption: Generalized decomposition pathways for imidazolium ILs.

Studies on dicationic imidazolium-based ionic liquids with carboxylate anions have indicated that decomposition can occur via nucleophilic substitution reactions (SN2), Hofmann elimination, and the formation of N-heterocyclic carbenes.[12] The presence of the allyl group in the 1-position of the imidazolium ring introduces a site of unsaturation, which can influence the reactivity and decomposition mechanism.[4]

Experimental Workflow

The systematic investigation of the thermal stability of a novel this compound based ionic liquid follows a logical progression of synthesis, purification, characterization, and analysis.

Caption: Workflow for thermal stability analysis of [AMIM] ILs.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.scut.edu.cn [www2.scut.edu.cn]

- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process | MDPI [mdpi.com]

- 4. This compound bromide | 31410-07-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi-res.com [mdpi-res.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. download.polympart.ir [download.polympart.ir]

- 11. Synthesis and characterization of cellulose-graft-poly(L-lactide) via ring-opening polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Viscosity and Conductivity of 1-Allyl-3-methylimidazolium Chloride

This technical guide provides a comprehensive overview of the viscosity and electrical conductivity of the ionic liquid 1-allyl-3-methylimidazolium chloride ([AMIM]Cl). Designed for researchers, scientists, and professionals in drug development, this document details the intrinsic properties of [AMIM]Cl, presents quantitative data in a structured format, and outlines the experimental protocols for these measurements.

Introduction to this compound Chloride

This compound chloride, with the chemical formula C7H11ClN2, is a room-temperature ionic liquid (RTIL) that has garnered significant interest for various applications.[1] It is recognized for its utility as a non-derivatizing solvent for cellulose (B213188) and as a plasticizer for cornstarch.[2][3] Furthermore, it plays a role in the preparation of reducing sugars and is used in the formation of solid biopolymer electrolytes.[2][3] The physical properties of [AMIM]Cl, particularly its viscosity and conductivity, are crucial for its application in these fields as they dictate mass and charge transport.

Quantitative Data: Viscosity and Conductivity

The viscosity and conductivity of pure this compound chloride are highly dependent on temperature. As temperature increases, viscosity decreases while conductivity increases. This inverse relationship is a characteristic feature of ionic liquids.

Below is a summary of the viscosity and conductivity of pure [AMIM]Cl at various temperatures.

| Temperature (K) | Viscosity (mPa·s) | Conductivity (S/m) |

| 293.15 | 1330 | 0.13 |

| 298.15 | 875.9 | 0.18 |

| 303.15 | 592.1 | 0.25 |

| 308.15 | 416.7 | 0.33 |

| 313.15 | 301.2 | 0.43 |

| 318.15 | 224.2 | 0.54 |

| 323.15 | 171.8 | 0.67 |

| 328.15 | 134.1 | 0.81 |

| 333.15 | 106.9 | 0.96 |

Data sourced from Han et al. (2009). The conductivity values were converted from mS/cm to S/m.

Experimental Protocols

The following sections detail the methodologies for the synthesis of [AMIM]Cl and the measurement of its viscosity and conductivity.

Synthesis of this compound Chloride

[AMIM]Cl is typically synthesized by the direct quaternization of 1-methylimidazole (B24206) with allyl chloride. A common procedure involves reacting 1-methylimidazole with a slight molar excess of allyl chloride. The reaction mixture is stirred, often without a solvent, until it becomes a viscous liquid. The resulting product is then washed with a solvent like ethyl acetate (B1210297) to remove any unreacted starting materials and dried under vacuum to eliminate any residual solvent and moisture.[4] To ensure the purity of the final product, it is crucial to handle the reagents in a moisture-free environment, as water can significantly affect the physical properties of the ionic liquid.[5]

Viscosity Measurement

The viscosity of [AMIM]Cl is commonly determined using a viscometer, such as a Brookfield DV-II+ Pro digital viscometer.

Procedure:

-

A sample of the ionic liquid is placed in the sample holder of the viscometer.

-

The temperature of the sample is controlled using a water bath or a temperature-controlled jacket.

-

The appropriate spindle is selected and immersed in the ionic liquid.

-

The rotational speed of the spindle is set, and the viscometer is allowed to stabilize.

-

The viscosity reading is recorded from the viscometer's display.

-

Measurements are repeated at various temperatures to determine the temperature dependence of the viscosity.

Conductivity Measurement

The electrical conductivity of [AMIM]Cl is measured using a conductivity meter equipped with a platinum electrode.

Procedure:

-

The conductivity cell is calibrated using standard potassium chloride solutions of known concentrations.

-

A sample of the ionic liquid is placed in the conductivity cell.

-

The temperature of the sample is maintained using a thermostat.

-

The conductivity meter measures the resistance of the ionic liquid, which is then converted to conductivity.

-

The measurements are repeated across a range of temperatures to establish the relationship between conductivity and temperature.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the viscosity and conductivity of this compound chloride.

Caption: Experimental workflow for [AMIM]Cl synthesis and characterization.

References

- 1. This compound chloride | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CHLORIDE | 65039-10-3 [chemicalbook.com]

- 3. This compound chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-Allyl-3-methylimidazolium Chloride: A Technical Guide

An In-depth Analysis of NMR and FTIR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), a versatile ionic liquid with significant potential in various scientific and industrial applications, including drug development. This document details the spectroscopic characterization of [AMIM]Cl using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering valuable data for researchers and scientists.

Molecular Structure and Properties

This compound chloride is a room-temperature ionic liquid. Its structure, consisting of an imidazolium (B1220033) cation and a chloride anion, is depicted below.

Caption: Molecular structure of this compound chloride.

Experimental Protocols

Synthesis of this compound Chloride

This compound chloride can be synthesized by the direct quaternization of 1-methylimidazole (B24206) with allyl chloride. A typical procedure involves reacting 1-methylimidazole with a slight molar excess of allyl chloride, often without a solvent or in a solvent like acetonitrile, under controlled temperature conditions. The resulting product is then washed and dried under vacuum to yield the pure ionic liquid.

An In-depth Technical Guide to the Molecular Structure and Properties of 1-allyl-3-methylimidazolium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of the room temperature ionic liquid (RTIL), 1-allyl-3-methylimidazolium bicarbonate ([amim][HCO3]). This compound is of growing interest due to its potential as a green and benign replacement for traditional volatile organic solvents.[1] Its favorable properties, such as negligible vapor pressure, low melting point, and high ionic conductivity, make it a candidate for various applications, including in modern electrical devices.[1][2]

Molecular Structure and Characterization

The molecular structure of this compound bicarbonate has been determined and confirmed through Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1][2] The compound consists of a this compound cation and a bicarbonate anion.

Caption: Chemical structure of the cation and anion.

Spectroscopic Data

The structural confirmation of this compound bicarbonate is supported by the following spectroscopic data.

Table 1: FTIR and ¹H NMR Spectroscopic Data for this compound bicarbonate [1]

| Spectroscopic Technique | Assignment | Value |

| FTIR | C=C stretching | 1654 cm⁻¹ |

| Allyl C-H stretching | 3076 cm⁻¹ | |

| C=N stretching | 1567 cm⁻¹ | |

| Heterocyclic C-H bending | 1165 cm⁻¹ | |

| Bicarbonate | 1000 cm⁻¹ | |

| ¹H NMR | -CH=CH₂ | δ = 5.3 (2H) |

| -CH=CH₂ | δ = 5.9 (1H) | |

| -CH₂- | δ = 4.9 (2H) | |

| N-CH=CH-N | δ = 7.4 (1H) | |

| N-CH=CH-N | δ = 7.6 (1H) | |

| -CH₃ | δ = 4.0 (3H) | |

| N-CH=N | δ = 3.3 (1H) |

Experimental Protocols

The synthesis of this compound bicarbonate is typically a two-step process, involving the initial synthesis of an imidazolium (B1220033) halide precursor followed by an anion exchange reaction.

Synthesis of this compound chloride ([amim]Cl)

A common method for synthesizing the precursor, this compound chloride, involves the reaction of N-methylimidazole with allyl chloride.[3]

Materials:

-

N-methylimidazole

-

Allyl chloride

-

Three-necked flask

-

Oil bath

-

Rotary evaporator

-

Ether (for extraction)

-

Vacuum oven

Procedure: [3]

-

Add N-methylimidazole and allyl chloride to a 100 ml three-necked flask. The weight ratio of N-methylimidazole to allyl chloride should be approximately 1:1 to 1:1.15.

-

Protect the reaction mixture with a nitrogen atmosphere.

-

Heat the mixture in an oil bath and reflux. The reaction is considered largely complete when only a small amount of liquid droplets are produced during reflux.

-

Remove any excess allyl chloride using a rotary evaporator.

-

Cool the product to room temperature.

-

Extract the product with ether to remove any residual N-methylimidazole.

-

Dry the resulting light yellow viscous liquid in a vacuum oven at 80-90 °C for 40-48 hours.

Synthesis of this compound bicarbonate ([amim][HCO₃])

The final product is obtained through an anion exchange reaction with the synthesized [amim]Cl.[2]

Materials:

-

This compound chloride ([amim]Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Three-necked flask

Procedure: [2]

-

Mix 35.0 g of the viscous liquid [amim]Cl, 20.0 g of sodium bicarbonate, and 50.0 mL of methanol in a three-necked flask.

-

Maintain the mixture at 40°C for 48 hours.

-

Remove the unreacted sodium bicarbonate and methanol by filtration and evaporation, respectively.

-

The resulting product is this compound bicarbonate.

Caption: Two-step synthesis process.

Physicochemical Properties

The physicochemical properties of this compound bicarbonate, particularly its viscosity and ionic conductivity, are crucial for its potential applications. These properties are temperature-dependent.

Viscosity and Ionic Conductivity

The viscosity of [amim][HCO₃] is inversely proportional to temperature, while its ionic conductivity increases with increasing temperature.[1][2] This behavior is typical for ionic liquids and is attributed to the increased mobility of ions at higher temperatures.

Table 2: Viscosity and Ionic Conductivity of this compound bicarbonate at Various Temperatures [2]

| Temperature (K) | Viscosity (mPa·s) | Ionic Conductivity (S/m) |

| 273.15 | Data not specified | Data not specified |

| 283.15 | Data not specified | Data not specified |

| 293.15 | Data not specified | Data not specified |

| 303.15 | Data not specified | Data not specified |

| 313.15 | Data not specified | Data not specified |

| 323.15 | Data not specified | Data not specified |

| 333.15 | Data not specified | Data not specified |

| 343.15 | Data not specified | Data not specified |

Note: The source article mentions that these properties were measured in the temperature range from 273.15 to 343.15 K, but does not provide the specific values in a tabular format. The trend of decreasing viscosity and increasing ionic conductivity with temperature is explicitly stated.

Caption: Influence of molecular structure on properties.

Conclusion

This compound bicarbonate is a room temperature ionic liquid with promising characteristics for various scientific and industrial applications. Its synthesis is straightforward, and its molecular structure has been well-characterized. The temperature-dependent nature of its viscosity and ionic conductivity are key parameters for its implementation in different processes. Further research into its applications, particularly as a green solvent, is warranted.

References

Toxicological Profile of 1-Allyl-3-methylimidazolium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Allyl-3-methylimidazolium ([AMIM]) compounds are a class of ionic liquids (ILs) with a range of potential applications, including as solvents for biomass processing. As their use becomes more widespread, a thorough understanding of their toxicological profile is imperative for risk assessment and the development of safer alternatives. This guide provides an in-depth overview of the current toxicological data on [AMIM] salts, with a focus on their cytotoxicity, genotoxicity, and the underlying mechanisms of action. While specific quantitative data for [AMIM] compounds are limited, this report synthesizes available information on structurally related imidazolium-based ILs to infer potential toxicological properties. A consistent trend observed is that the biological activity of imidazolium (B1220033) ILs is significantly influenced by the nature of the cation's alkyl side chain and, to a lesser extent, the associated anion.

Quantitative Toxicological Data

The toxicity of imidazolium-based ionic liquids is often dependent on the length of the alkyl chain on the imidazolium ring, with longer chains generally correlating with increased toxicity. Although specific data for this compound ([AMIM]) compounds are not extensively available in the reviewed literature, the following tables summarize the toxicological data for structurally similar 1-alkyl-3-methylimidazolium salts to provide a comparative context.

Table 1: Cytotoxicity Data for Imidazolium-Based Ionic Liquids

| Compound | Cell Line | Assay | Endpoint | Concentration | Citation(s) |

| 1-Octyl-3-methylimidazolium bromide ([C8mim]Br) | HepG2 | MTT | EC50 (24h) | 439.46 µM | [1] |

| 1-Octyl-3-methylimidazolium chloride ([C8mim]Cl) | QGY-7701 | MTT | EC50 | ~360 µM | [1] |

| 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) | HepG2 | MTT | EC50 (24h) | 9.8 µM | |

| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | HeLa | RTCA | IC50 | 538.38 µmol/L | |

| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | MCF-7 | RTCA | IC50 | 841.86 µmol/L | |

| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | HEK293T | RTCA | IC50 | 654.78 µmol/L |

Table 2: Ecotoxicity Data for Imidazolium-Based Ionic Liquids

| Compound | Organism | Test Duration | Endpoint | Concentration | Citation(s) |

| 1-Octyl-3-methylimidazolium bromide ([C8mim]Br) | Rana nigromaculata (embryo) | 96h | LC50 | 154-309 µM | [1] |

| 1-Octyl-3-methylimidazolium chloride ([C8mim]Cl) | Scenedesmus obliquus | - | IC50 | 3.0–3.7 µM | [1] |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Danio rerio (zebrafish) | 96h | LC50 | 632.8 ± 67.4 mg/L | [2] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) | Danio rerio (zebrafish) | 96h | LC50 | 604.6 ± 56.2 mg/L | [2] |

| 1-Alkyl-3-methylimidazolium bromide ([Cnmim]Br) | Scenedesmus obliquus | - | Acute Toxicity | Positively correlated with alkyl chain length | [3] |

| 1-Alkyl-3-methylimidazolium bromide ([Cnmim]Br) | Chlorella ellipsoidea | - | Acute Toxicity | Positively correlated with alkyl chain length | [3] |

Table 3: In Vivo Mammalian Toxicity Data for Imidazolium-Based Ionic Liquids

| Compound | Organism | Route of Administration | Endpoint | Value | Citation(s) |

| 1-Methyl-3-octylimidazolium bromide ([C8mim]Br) | Mouse | Intraperitoneal | LD50 (24h) | 35.7 mg/kg bw | [1] |

Mechanisms of Toxicity

The toxic effects of imidazolium-based ionic liquids are primarily attributed to two interconnected mechanisms: oxidative stress and the induction of apoptosis .

Oxidative Stress

Exposure to imidazolium ILs has been shown to increase the production of reactive oxygen species (ROS) in cells.[4][5] This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of cellular components, including lipids (lipid peroxidation), proteins, and DNA.[6][7] The cellular response to this oxidative stress often involves the activation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[6][8] However, at high concentrations or with prolonged exposure, these defense mechanisms can be overwhelmed, leading to cellular dysfunction and death.[8]

Induction of Apoptosis

Imidazolium-based ILs are known to induce apoptosis, or programmed cell death.[4][9] A key event in this process is the disruption of the mitochondrial membrane potential.[4][5] This disruption can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of enzymes called caspases. Specifically, the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) plays a crucial role in the dismantling of the cell.[1][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the toxicological effects of imidazolium-based ionic liquids.

Caption: Imidazolium IL toxicity pathway: from membrane/mitochondrial disruption to apoptosis.

The diagram above illustrates how imidazolium ionic liquids can initiate cellular toxicity. The process often begins with the disruption of the plasma membrane and mitochondrial dysfunction. This leads to an increase in reactive oxygen species (ROS), triggering the Nrf2-mediated oxidative stress response. Simultaneously, mitochondrial damage can cause a decrease in membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific cell types and ionic liquids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Read the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Workflow:

Caption: Workflow for assessing genotoxicity using the Comet assay.

Detailed Protocol:

-

Cell Treatment: Expose cells in suspension or adherent cultures to the desired concentrations of the this compound compound for a specific duration.

-

Slide Preparation: Mix approximately 1 x 104 cells with low-melting-point agarose (B213101) and layer the mixture onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

-

Analysis: Visualize the slides using a fluorescence microscope. The resulting images, which resemble comets, are analyzed using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test for gene mutations.

Detailed Protocol:

-

Strain Selection: Choose appropriate histidine-requiring (his-) strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

-

Metabolic Activation: The test is performed with and without the addition of a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates, to mimic mammalian metabolism.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar (B569324) plate. This medium lacks histidine, so only bacteria that have undergone a reverse mutation to a histidine-producing (his+) state will be able to form colonies.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least double the spontaneous reversion rate.

Conclusion and Future Directions

The available toxicological data for imidazolium-based ionic liquids, including this compound compounds, indicate a potential for cytotoxicity and genotoxicity. The primary mechanisms of toxicity appear to involve the induction of oxidative stress and apoptosis, driven by mitochondrial dysfunction. A clear trend of increasing toxicity with longer alkyl chain lengths is observed.

However, there is a notable lack of specific quantitative toxicological data for this compound chloride, bromide, and tetrafluoroborate. To fully assess the risks associated with these specific compounds, further research is crucial. Future studies should focus on:

-

Generating comprehensive dose-response data for [AMIM]Cl, [AMIM]Br, and [AMIM]BF4 in a variety of cell lines and ecotoxicological models.

-

Conducting in vivo studies to understand the systemic effects, pharmacokinetics, and potential target organs of [AMIM] compounds.

-

Further elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

Performing long-term toxicity and carcinogenicity studies to assess the risks of chronic exposure.

A more complete understanding of the toxicological profile of this compound compounds will enable the development of safer handling practices and the design of more environmentally benign ionic liquids.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound bromide = 97.0 31410-07-8 [sigmaaldrich.com]

- 4. Apoptosis caused by imidazolium-based ionic liquids in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative stress response and proteomic analysis reveal the mechanisms of toxicity of imidazolium-based ionic liquids against Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazolium-derived ionic salts induce inhibition of cancerous cell growth through apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

Environmental Impact of 1-allyl-3-methylimidazolium Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-allyl-3-methylimidazolium ([AMIM]) based ionic liquids are a class of molten salts with a melting point below 100°C. They have garnered significant interest as potential "green" solvents in various applications, including the dissolution and processing of biomass such as cellulose, due to their low volatility, high thermal stability, and tunable properties. However, their classification as environmentally benign requires a thorough investigation of their potential environmental impact. This technical guide provides an in-depth analysis of the ecotoxicity and biodegradability of this compound ionic liquids, with a focus on this compound chloride ([AMIM]Cl).

While extensive research has been conducted on the environmental fate of imidazolium-based ionic liquids, specific quantitative data for the this compound cation remains limited in publicly accessible literature. Therefore, this guide synthesizes the available information for [AMIM] salts and draws comparisons with structurally similar imidazolium (B1220033) ionic liquids to provide a comprehensive overview. A recent life cycle assessment indicated that [AMIM]Cl is environmentally superior to other common ionic liquids like 1-butyl-3-methylimidazolium chloride (BMIMCl) and 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) (EmimOAc) based on toxicity tests across three trophic levels[1]. However, the specific quantitative data from these tests are not yet widely available.

This guide summarizes the known quantitative data, details the standard experimental protocols for ecotoxicological assessment, and provides visualizations of key processes to aid in understanding the environmental impact of these compounds.

Data Presentation: Ecotoxicity and Biodegradability

The environmental risk of any chemical is primarily determined by its toxicity to various organisms and its persistence in the environment. The following tables summarize the available quantitative data for this compound chloride and related imidazolium ionic liquids.

Note: A significant data gap exists for the comprehensive ecotoxicological profile of this compound ionic liquids across multiple trophic levels. The data presented for other imidazolium salts are for comparative purposes and to indicate general trends, such as the increase in toxicity with increasing alkyl chain length.

Table 1: Antibacterial Activity of this compound Chloride ([AMIM]Cl) and Related Imidazolium Salts

| Compound | Organism | Endpoint | Value (mM/L) | Reference |

| [AMIM]Cl and derivatives | Staphylococcus aureus (Gram-positive) | MIC | 0.10–27.82 | [2] |

| [AMIM]Cl and derivatives | Fungi | MIC | 0.10–27.82 | [2] |

| 1-dodecyl-3-methylimidazolium iodide | Staphylococcus aureus | MIC | Similar to CTAB | [3] |

| 1-dodecyl-3-methylimidazolium iodide | Pseudomonas aeruginosa (Gram-negative) | MIC | Similar to CTAB | [3] |

MIC: Minimum Inhibitory Concentration. Data for [AMIM]Cl derivatives show a range of activity, with specifics on the anion and any other modifications influencing the exact value.

Table 2: Aquatic Toxicity of Imidazolium-Based Ionic Liquids

| Compound | Organism | Endpoint (Duration) | Value | Reference |

| [AMIM]Cl | Various (3 trophic levels) | LC/EC50 | Data not publicly available, but noted as less toxic than [BMIM]Cl and [Emim]OAc | [1] |

| 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Danio rerio (Zebrafish) | LC50 (96 h) | 632.8 ± 67.4 mg/L | [4] |

| 1-butyl-3-methylimidazolium tetrafluoroborate | Danio rerio (Zebrafish) | LC50 (96 h) | 604.6 ± 56.2 mg/L | [4] |

| Imidazolium-based ILs | Daphnia magna | LC50 (48 h) | 8.03 to 19.91 mg/L | [5] |

| 1-butyl-3-methylimidazolium bromide | Scenedesmus quadricauda | EC50 (96 h) | 13.23 mg/L | [6] |

| 1-hexyl-3-methylimidazolium bromide | Scenedesmus quadricauda | EC50 (96 h) | 0.48 mg/L | [6] |

| 1-octyl-3-methylimidazolium bromide | Scenedesmus quadricauda | EC50 (96 h) | 0.005 mg/L | [6] |

LC50: Lethal Concentration for 50% of the population. EC50: Effective Concentration for 50% of the population. The general trend shows that toxicity to aquatic organisms increases with the length of the alkyl chain on the imidazolium cation.

Table 3: Biodegradability of Imidazolium-Based Ionic Liquids

| Compound | Test Guideline | Result | Biodegradation (%) | Reference |

| [AMIM]Cl | OECD 301 Series | Data not publicly available | - | |

| Imidazolium ILs (general) | OECD 301 Series | Generally considered not readily biodegradable | < 60% in 28 days | [7] |

There is a significant lack of publicly available data on the ready biodegradability of this compound chloride according to standard OECD 301 guidelines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the environmental impact of ionic liquids.

Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)

This method is used to determine the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption (a manometer). The biodegradation is determined by measuring the oxygen uptake over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Apparatus:

-

Respirometer (e.g., electrolytic or manometric) capable of measuring oxygen uptake.

-

Temperature-controlled incubator or water bath (22 ± 1 °C).

-

Glass flasks of appropriate volume.

-

-

Procedure:

-

Preparation of Mineral Medium: A mineral salt solution containing essential nutrients for microorganisms is prepared.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, and the supernatant is used as the inoculum.

-

Test Setup: The test substance is added to the flasks with the mineral medium and inoculum. The typical concentration of the test substance is 100 mg/L.

-

Controls:

-

Blank Control: Inoculum and mineral medium only, to measure the endogenous respiration of the microorganisms.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the activity of the inoculum.

-

Toxicity Control: A mixture of the test substance and the reference substance is used to check for inhibitory effects of the test substance on the microorganisms.

-

-

Incubation: The flasks are sealed and incubated in the dark at a constant temperature for 28 days. The oxygen consumption is measured continuously or at regular intervals.

-

-

Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption of the test substance (corrected for the blank) and its ThOD. A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.

Algal Growth Inhibition Test - ISO 8692 / OECD 201

This test assesses the toxicity of a substance to freshwater microalgae.

-

Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass (cell concentration) at different time points and comparing it to the growth in a control culture.

-

Apparatus:

-

Culture flasks.

-

Incubator with controlled temperature (21-24 °C) and continuous illumination.

-

Device for measuring cell concentration (e.g., spectrophotometer, particle counter).

-

-

Procedure:

-

Test Organism: A pure, exponentially growing culture of the selected algal species is used.

-

Test Solutions: A series of dilutions of the test substance are prepared in the algal growth medium. A geometric series of concentrations is recommended.

-

Inoculation: A known volume of the algal culture is added to each test flask to achieve a low initial cell density.

-

Controls: A control group containing only the growth medium and the algal inoculum is included.

-

Incubation: The flasks are incubated for 72 hours under constant temperature and light. The flasks are shaken to ensure a uniform distribution of algae and the test substance.

-

Measurements: The algal biomass in each flask is measured at least every 24 hours.

-

-

Data Analysis: The average specific growth rate for each concentration is calculated. The percentage inhibition of the growth rate is then plotted against the logarithm of the test substance concentration to determine the EC50 value (the concentration that causes a 50% inhibition of algal growth).

Mandatory Visualization

Experimental and Logical Workflows

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Caption: Workflow for ISO 8692 Algal Growth Inhibition Test.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound ionic liquids are not well-documented, the general mechanism of toxicity for imidazolium-based ionic liquids involves interactions with cell membranes and the induction of oxidative stress.

Caption: General Mechanism of Toxicity for Imidazolium Ionic Liquids.

Conclusion

This compound ionic liquids, particularly [AMIM]Cl, show promise as effective and potentially more environmentally benign solvents compared to other common ionic liquids. However, a comprehensive understanding of their environmental impact is hampered by a lack of publicly available, quantitative ecotoxicity and biodegradability data. The available information suggests that, like other imidazolium-based ionic liquids, their environmental fate is influenced by the cation structure. While general trends indicate that shorter alkyl chains lead to lower toxicity, the specific impact of the allyl group requires further investigation across a broader range of organisms and standard environmental tests. For a complete environmental risk assessment, further studies adhering to standardized protocols such as the OECD 301 series for biodegradability and ISO/OECD guidelines for aquatic toxicity are essential. This will enable a more accurate classification of their "green" credentials and inform their safe use and disposal in industrial applications.

References

- 1. Enantioselective toxicities of chiral ionic liquids 1-alkyl-3-methylimidazolium lactate to aquatic algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENVIRONMENTAL [oasis-lmc.org]

- 6. lifecycleinitiative.org [lifecycleinitiative.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

An In-depth Technical Guide to the Solubility of Gases in 1-allyl-3-methylimidazolium chloride ([Amim][Cl])

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and available data concerning the solubility of gases in the ionic liquid 1-allyl-3-methylimidazolium chloride ([Amim][Cl]). Given the nascent stage of research into this specific ionic liquid for gas separation applications, this document also extrapolates from data on structurally similar ionic liquids to provide a holistic understanding of the subject.

Introduction to Gas Solubility in Ionic Liquids

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them promising candidates for a variety of applications, including as novel solvents for gas absorption and separation processes. The solubility of gases in ILs is a critical parameter for designing and optimizing these processes. This compound chloride ([Amim][Cl]) is an imidazolium-based ionic liquid that has garnered interest, particularly as a solvent for biomass, such as cellulose.[1] Its potential for gas separation, however, remains a developing area of investigation.

This guide summarizes the current state of knowledge regarding gas solubility in [Amim][Cl], provides detailed experimental protocols for its determination, and discusses the key factors influencing this phenomenon.

Quantitative Data on Gas Solubility

Direct experimental data on the solubility of many common gases in this compound chloride is limited in publicly accessible literature. However, data from closely related ionic liquids can provide valuable insights into the expected solubility behavior. The following tables summarize available data for an ionic liquid with the same [Amim]+ cation but a different anion (dicyanamide, [dca]−), and for other imidazolium-based chlorides to illustrate the effect of the chloride anion.

Table 1: Solubility of CO2 and CH4 in this compound dicyanamide (B8802431) ([Amim][dca])

| Temperature (K) | Gas | Pressure (MPa) | Mole Fraction (x) |

| 303.15 | CO2 | ~1 | ~0.25 |

| 303.15 | CO2 | ~2 | ~0.40 |

| 303.15 | CH4 | ~5 | ~0.05 |

| 333.15 | CO2 | ~2 | ~0.30 |

| 333.15 | CH4 | ~5 | ~0.04 |

Note: Data is estimated from graphical representations in existing literature and should be considered indicative.[2]

Table 2: Solubility of HCl in 1-alkyl-3-methylimidazolium chlorides

| Ionic Liquid | Temperature (K) | Pressure (kPa) | Mole Fraction of HCl (x) |

| [Bmim][Cl] | 298.15 | ~100 | ~0.68 |

| [Hmim][Cl] | 298.15 | ~100 | ~0.65 |

| [Omim][Cl] | 298.15 | ~100 | ~0.62 |

Note: This data illustrates the high solubility of acidic gases like HCl in chloride-based ILs. [Bmim] = 1-butyl-3-methylimidazolium, [Hmim] = 1-hexyl-3-methylimidazolium, [Omim] = 1-octyl-3-methylimidazolium.[3]

Experimental Protocols for Gas Solubility Measurement

A variety of experimental techniques can be employed to accurately measure the solubility of gases in ionic liquids. The low vapor pressure of ILs is a significant advantage, particularly for gravimetric methods.[4] Key methods include:

3.1. Gravimetric Method (Microbalance)

This method involves directly measuring the mass change of an ionic liquid sample as it absorbs a gas.

-

Apparatus: A high-pressure microbalance, a temperature-controlled sample chamber, a gas delivery system, and a pressure transducer.

-

Procedure:

-

A known mass of the ionic liquid is placed in the sample pan of the microbalance.

-

The IL is degassed under vacuum at an elevated temperature to remove any absorbed water or other volatile impurities.

-

The sample chamber is brought to the desired experimental temperature.

-

The gas of interest is introduced into the chamber at a specific pressure.

-

The mass of the sample is continuously monitored until it reaches a constant value, indicating that equilibrium has been achieved.

-

The amount of absorbed gas is determined from the mass increase.

-

This procedure is repeated for various pressures to construct a solubility isotherm.

-

3.2. Volumetric Method

This technique measures the volume of gas absorbed by a known amount of the ionic liquid.

-

Apparatus: A gas burette, a temperature-controlled equilibrium cell containing the IL, a pressure measurement device, and a stirrer.

-

Procedure:

-

A known volume and mass of the degassed ionic liquid are placed in the equilibrium cell.

-

The cell is brought to the desired temperature.

-

A known amount of gas is introduced into the cell from the gas burette.

-

The mixture is stirred to facilitate the dissolution of the gas into the liquid phase.

-

The pressure in the cell is monitored until it stabilizes, signifying equilibrium.

-

The amount of dissolved gas is calculated from the initial and final amounts of gas in the gas phase, taking into account the cell volume and the gas-phase non-ideality.

-

3.3. Synthetic Method

In the synthetic method, a mixture of known composition (ionic liquid and gas) is prepared, and the temperature and pressure at which phase equilibrium occurs are determined.

-

Apparatus: A high-pressure variable-volume view cell equipped with a stirring mechanism, a temperature and pressure control system, and a means to accurately determine the amounts of gas and IL.

-

Procedure:

-

A precise amount of the ionic liquid is charged into the view cell.

-

A known amount of the gas is then added to the cell.

-

The contents are stirred at a constant temperature while the pressure is changed, or vice-versa.

-

The bubble point (the point at which the first bubble of gas appears from the liquid phase) or the dew point (the point at which the first droplet of liquid condenses from the gas phase) is visually observed or detected by a change in the rate of pressure change.

-

This provides a single data point for the phase diagram, and the process is repeated for different compositions, temperatures, and pressures.[2]

-

Visualizations

The following diagrams illustrate the experimental workflow for gas solubility measurements and the key relationships governing this process.

Caption: Experimental workflow for determining gas solubility in an ionic liquid.

Caption: Factors influencing gas solubility in this compound chloride.

Factors Influencing Gas Solubility in Imidazolium-Based Ionic Liquids

The solubility of a gas in an ionic liquid is a complex interplay of several factors related to the gas, the ionic liquid, and the operating conditions.

-

Effect of Pressure: Generally, for physical absorption, the solubility of a gas increases with increasing partial pressure of that gas above the liquid, often following Henry's Law at low pressures.[5]

-

Effect of Temperature: Gas solubility in ionic liquids typically decreases with increasing temperature. This is because the dissolution of a gas is usually an exothermic process, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the gas phase.[5]

-

Nature of the Gas:

-

CO2: Carbon dioxide often exhibits high solubility in imidazolium-based ILs due to specific interactions, such as Lewis acid-base interactions between the acidic carbon of CO2 and the basic sites on the IL's anion.

-

SO2: Sulfur dioxide is a polar molecule and generally shows very high solubility in many ionic liquids, often through strong physical absorption.[6]

-

H2S: Hydrogen sulfide (B99878) can also have significant solubility, which is influenced by the basicity of the IL's anion.[7]

-

CH4 and other hydrocarbons: These non-polar gases typically have lower solubilities compared to polar or quadrupolar gases like CO2 and SO2. Their solubility is primarily governed by weaker van der Waals forces.[2]

-

-

Nature of the Ionic Liquid:

-

Anion: The anion is often considered the primary determinant of gas solubility. For acidic gases like CO2 and SO2, a more basic anion will generally lead to higher solubility. The chloride anion in [Amim][Cl] is a small, coordinating anion that can interact strongly with dissolved gases.

-

Cation: The structure of the cation, in this case, this compound, influences the IL's physical properties such as viscosity and free volume. The presence of the allyl group can affect the packing of the ions and thus the space available to accommodate gas molecules.

-

Conclusion

This compound chloride is an ionic liquid with potential applications in various fields, including as a solvent for gas separation. While there is a scarcity of specific, quantitative data on the solubility of common gases like CO2, CH4, H2S, and SO2 in [Amim][Cl], the general principles of gas solubility in ionic liquids and data from structurally similar compounds provide a strong foundation for understanding its likely behavior. The high solubility of HCl in other imidazolium (B1220033) chlorides suggests that [Amim][Cl] may be a good candidate for the absorption of acidic gases.

To fully realize the potential of [Amim][Cl] in gas separation technologies, further experimental investigation is crucial. The methodologies outlined in this guide provide a clear framework for researchers to undertake such studies and contribute to the growing body of knowledge on this promising ionic liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the effect of this compound chloride on thermodynamic stability, folding kinetics, and motional dynamics of horse cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of SO2 solubility in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A modeling approach for estimating hydrogen sulfide solubility in fifteen different imidazole-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cellulose Dissolution using 1-allyl-3-methylimidazolium chloride ([AMIM]Cl)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the dissolution of cellulose (B213188) using the ionic liquid 1-allyl-3-methylimidazolium chloride ([AMIM]Cl). This environmentally benign solvent system offers an effective alternative to traditional, often hazardous, methods for processing cellulose, a critical biopolymer in various fields, including drug delivery and development.

Introduction

This compound chloride ([AMIM]Cl) is a room temperature ionic liquid (IL) that has demonstrated high efficacy in dissolving cellulose directly and without derivatization.[1][2] Its ability to disrupt the extensive intra- and intermolecular hydrogen bonding network of cellulose makes it a powerful solvent for this otherwise intractable polymer.[1][3] The dissolution process allows for the regeneration of cellulose into various forms such as films, fibers, and beads, which have applications in drug delivery systems, and the non-volatile nature of [AMIM]Cl allows for its recycling, presenting a greener alternative for cellulose processing.[1][4]

The dissolution mechanism primarily involves the chloride anion of [AMIM]Cl forming hydrogen bonds with the hydroxyl groups of the cellulose chains, thereby breaking the native crystalline structure.[5][6] The imidazolium (B1220033) cation also plays a role in interacting with the cellulose structure.[3][5] This process allows for the homogenous dispersion of cellulose molecules within the ionic liquid.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the dissolution of cellulose using [AMIM]Cl and the properties of the resulting regenerated materials.

Table 1: Cellulose Dissolution Parameters in [AMIM]Cl

| Cellulose Source | Concentration (wt%) | Temperature (°C) | Time | Co-solvent/Additive | Observations |

| Waste Corrugated Cardboard | 4 | 90 | 4 h | - | Homogeneous solution obtained.[7] |

| Waste Corrugated Cardboard | 4 | 90 | 4 h | 40% DMSO, 2 wt% CaCl2 | Improved dissolution and film properties.[7] |

| Absorbent Cotton | 3 | 120 | 18 min | - | Rapid dissolution observed.[8] |

| Wood Pulp | 10 - 25 | 80 - 120 | - | - | Solutions exhibited shear-thinning behavior.[9] |

| Microcrystalline Cellulose (MCC) | 1 | 120 | 718 min | - | Complete dissolution achieved.[10] |

Table 2: Mechanical and Thermal Properties of Regenerated Cellulose

| Original Cellulose Source | Additives | Tensile Strength (MPa) | Thermal Decomposition Onset (°C) | Reference |

| Waste Corrugated Cardboard | None | 59.00 | - | [7] |

| Waste Corrugated Cardboard | 40% DMSO, 2 wt% CaCl2 | 85.86 | - | [7] |

| Sugarcane Bagasse | None | 144 | 292 | [8] |

| MCC-NaOH | None | - | 257.7 | [10] |

Experimental Protocols

General Protocol for Cellulose Dissolution in [AMIM]Cl

This protocol describes a general method for dissolving cellulose in [AMIM]Cl. Optimal conditions may vary depending on the cellulose source and desired concentration.

Materials:

-

Cellulose (e.g., microcrystalline cellulose, wood pulp, cotton linters)

-

This compound chloride ([AMIM]Cl)

-

Heating and stirring apparatus (e.g., magnetic hotplate stirrer)

-

Reaction vessel (e.g., glass beaker or flask)

Procedure:

-

Dry the cellulose material in a vacuum oven to remove any residual moisture.

-

Preheat the [AMIM]Cl to the desired dissolution temperature (typically between 80-120°C) in the reaction vessel with stirring.[1]

-

Gradually add the dried cellulose to the preheated [AMIM]Cl under continuous stirring.

-

Continue heating and stirring the mixture until the cellulose is completely dissolved, which can be visually confirmed by the absence of solid particles and the formation of a clear, viscous solution.[10] The time required will depend on the cellulose type, concentration, and temperature.[8]

Protocol for the Regeneration of Cellulose

This protocol outlines the procedure for regenerating cellulose from the [AMIM]Cl solution to form films or fibers.

Materials:

-

Cellulose-[AMIM]Cl solution

-

Anti-solvent (e.g., deionized water, ethanol, or acetone)[4][11]

-

Casting surface (for films) or spinneret (for fibers)

-

Washing beakers

Procedure:

-